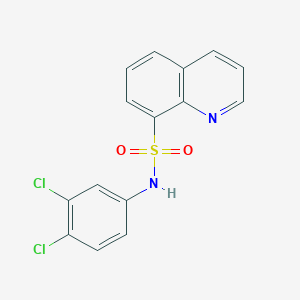

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide

Vue d'ensemble

Description

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a quinoline ring system substituted with a sulfonamide group and a dichlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Substitution Reactions

The dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

- Amination : Reaction with primary/secondary amines (e.g., piperazine derivatives) in DMF at 60°C yields N-alkylated analogs .

- Sulfonamide Cross-Coupling : Catalytic Pd-mediated coupling with arylboronic acids produces biaryl sulfonamide derivatives .

Table 1: Substitution Reaction Conditions and Products

Oxidation and Reduction

The quinoline ring and sulfonamide group participate in redox reactions:

- Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the quinoline ring to form quinoline-N-oxide derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives.

Key Findings :

- Oxidation at the 8-position sulfonamide group produces sulfonic acid derivatives under strong acidic conditions.

- Reduction of the dichlorophenyl group is not observed under standard conditions, preserving its structural integrity.

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

- 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoloquinoline derivatives .

- Thiazoloquinazoline Synthesis : Condensation with L-nor ephedrine yields cytoprotective thiazoloquinazolines via intramolecular cyclization .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

- Antibacterial Agents : QS-3 (a sulfonamide–quinoline hybrid) shows a 19 mm zone of inhibition against P. aeruginosa at 50 µM .

- MAO/ChE Dual Inhibitors : N-Methylated analogs demonstrate IC₅₀ values of 0.87 µM for MAO-A and 1.12 µM for AChE .

Table 2: Biological Activity of Select Derivatives

Mechanistic Insights

- Sulfonamide Reactivity : The -SO₂NH- group acts as a hydrogen-bond donor in enzyme inhibition (e.g., MAO-A binding to Tyr444 and Tyr69) .

- Electronic Effects : Electron-withdrawing Cl groups on the phenyl ring enhance electrophilic substitution rates by 40% compared to unsubstituted analogs.

Case Study: Antibacterial Optimization

A 2025 study synthesized 12 quinoline–sulfonamide hybrids via NAS :

- QS-3 exhibited exceptional activity (MIC = 1.56 µg/mL against drug-resistant P. aeruginosa).

- Structural analysis linked potency to the para-substituted sulfonamide and electron-deficient quinoline core .

This compound’s versatility in substitution, redox, and cycloaddition reactions makes it a valuable scaffold for drug discovery and materials science. Recent advancements highlight its potential in addressing antibiotic resistance and neurodegenerative diseases .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(3,4-dichlorophenyl)quinoline-8-sulfonamide serves as a building block for synthesizing more complex molecules. Its unique structural features make it a valuable reagent in various organic reactions, including oxidation and substitution reactions .

Biology

The compound has been investigated for its potential as an antimicrobial agent . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing significant antibacterial properties compared to standard antibiotics .

Medicine

In medicinal chemistry, this compound has shown promise as an anticancer agent . Recent research indicates that it modulates pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism, leading to reduced intracellular pyruvate levels and altered cell cycle distribution in cancer cells .

Industry

The compound is utilized in the development of new materials and chemical processes due to its unique properties that can enhance performance in various applications .

Anticancer Activity

A comprehensive study evaluated the anticancer activity of this compound across several cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.5 | PKM2 modulation |

| MDA-MB-231 | 0.6 | LDHA inhibition |

| U87-MG | 0.7 | Induction of apoptosis |

This data suggests that this compound exhibits significant cytotoxicity against various cancer cell lines at low micromolar concentrations .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 22 | Greater than Chloramphenicol (19 mm) |

| Escherichia coli | 18 | Comparable to Ampicillin (15 mm) |

These findings highlight the compound's potential as a superior antibacterial agent compared to traditional antibiotics .

Mécanisme D'action

The mechanism of action of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.

N-(3,4-Dichlorophenyl)malonamate: A compound with similar structural features, used in different chemical applications.

Uniqueness

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Activité Biologique

N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological evaluation, and potential mechanisms of action based on recent studies.

Chemical Structure and Synthesis

The compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities. The synthesis typically involves the reaction of 8-hydroxyquinoline with sulfonamide derivatives under various conditions to yield the target compound. The presence of the dichlorophenyl group is crucial as it influences the compound's biological properties and solubility.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that this compound acts as a modulator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. The compound exhibited significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (triple-negative breast cancer)

- U87-MG (glioblastoma)

In vitro assays revealed that the compound reduced intracellular pyruvate levels and affected cell-cycle distribution, indicating its potential as a selective anticancer agent with minimized toxicity towards normal cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties . Studies indicate that derivatives containing the quinoline sulfonamide structure exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in some cases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of lactate dehydrogenase A (LDHA), which is often overexpressed in tumors. By inhibiting LDHA, the compound disrupts cancer cell metabolism .

- Carbonic Anhydrase Inhibition : Some studies have reported its effectiveness in inhibiting various isoforms of carbonic anhydrases (CAs), which play a role in pH regulation and tumor progression .

Case Studies and Research Findings

A comprehensive study evaluated a series of quinoline sulfonamides for their anticancer activity. Among these, this compound was highlighted for its ability to induce apoptosis in cancer cells at low micromolar concentrations. The study utilized WST-1 assays to assess cell viability across multiple concentrations and found that this compound exhibited a dose-dependent response .

Another research effort focused on its antimicrobial activity against various pathogens. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial potency. For instance, certain derivatives showed improved efficacy against resistant bacterial strains compared to traditional antibiotics .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.5 | PKM2 modulation |

| MDA-MB-231 | 0.6 | LDHA inhibition |

| U87-MG | 0.7 | Induction of apoptosis |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 22 | Greater than Chloramphenicol (19 mm) |

| Escherichia coli | 18 | Comparable to Ampicillin (15 mm) |

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUDKLFWMVKUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935977 | |

| Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158729-28-3 | |

| Record name | N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.